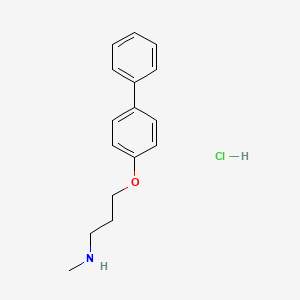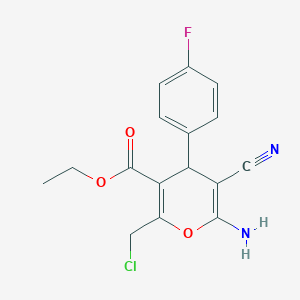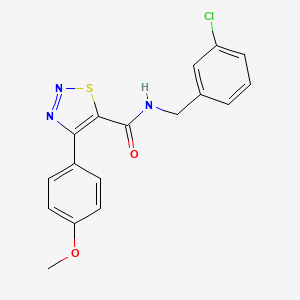![molecular formula C21H22N4O3 B5953780 2-[4-[[(E)-(3,4-dimethoxyphenyl)methylideneamino]-methylamino]-6-methylpyrimidin-2-yl]phenol](/img/structure/B5953780.png)
2-[4-[[(E)-(3,4-dimethoxyphenyl)methylideneamino]-methylamino]-6-methylpyrimidin-2-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[[(E)-(3,4-dimethoxyphenyl)methylideneamino]-methylamino]-6-methylpyrimidin-2-yl]phenol is a complex organic compound with a unique structure that includes a pyrimidine ring, a phenol group, and a dimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[(E)-(3,4-dimethoxyphenyl)methylideneamino]-methylamino]-6-methylpyrimidin-2-yl]phenol typically involves multiple steps. One common method is the Schiff base reaction, where an aldehyde reacts with an amine to form an imine. In this case, 3,4-dimethoxybenzaldehyde reacts with 4-amino-6-methyl-2-phenolpyrimidine under acidic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact methods can vary depending on the scale and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-[[(E)-(3,4-dimethoxyphenyl)methylideneamino]-methylamino]-6-methylpyrimidin-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
2-[4-[[(E)-(3,4-dimethoxyphenyl)methylideneamino]-methylamino]-6-methylpyrimidin-2-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 2-[4-[[(E)-(3,4-dimethoxyphenyl)methylideneamino]-methylamino]-6-methylpyrimidin-2-yl]phenol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact mechanism can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol
- **2-methoxy-5-(phenylamino)methyl)phenol
Uniqueness
2-[4-[[(E)-(3,4-dimethoxyphenyl)methylideneamino]-methylamino]-6-methylpyrimidin-2-yl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
2-[4-[[(E)-(3,4-dimethoxyphenyl)methylideneamino]-methylamino]-6-methylpyrimidin-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-14-11-20(24-21(23-14)16-7-5-6-8-17(16)26)25(2)22-13-15-9-10-18(27-3)19(12-15)28-4/h5-13,26H,1-4H3/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZTXTXMQQZMAS-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2O)N(C)N=CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2O)N(C)/N=C/C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(4-tert-butylphenyl)-2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5953701.png)
![Methyl 4-[[[1-(2-methoxyethyl)piperidin-4-yl]methyl-(oxolan-2-ylmethyl)amino]methyl]benzoate](/img/structure/B5953713.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5953721.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(3-methylphenyl)acetamide](/img/structure/B5953723.png)

![1-[2-methoxy-5-({methyl[(3-methyl-4-pyridinyl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B5953732.png)
![1-benzyl-4-[2-(1H-pyrazol-1-yl)benzoyl]piperazine trifluoroacetate](/img/structure/B5953741.png)
![2,3-dimethoxy-N-({1-[(3-methylphenyl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5953756.png)
![N-{imino[(4-methylphenyl)amino]methyl}urea](/img/structure/B5953757.png)
![1-phenyl-N-[[1-[(2-prop-2-enoxyphenyl)methyl]piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B5953772.png)


![2-[4-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B5953811.png)
![[3-Chloro-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]-(4-methoxypiperidin-1-yl)methanone](/img/structure/B5953817.png)
